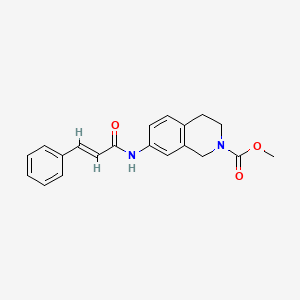
methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MDIC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the isoquinoline family and has a unique chemical structure that gives it a range of interesting properties.
Wirkmechanismus
The mechanism of action of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood, but it is thought to involve the binding of the compound to specific cellular targets, leading to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the modulation of various signaling pathways involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has several advantages as a research tool, including its ability to selectively bind to specific cellular targets and its fluorescent properties, which make it useful for imaging studies. However, the compound also has limitations, including its potential toxicity and the need for specialized equipment and techniques to work with the compound safely.
Zukünftige Richtungen
There are several potential future directions for research involving methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its use as a tool for studying cellular signaling pathways and other physiological processes.
In conclusion, methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a fascinating chemical compound that has the potential to be used in a range of scientific research applications. Its unique chemical structure and properties make it a valuable tool for studying cellular signaling pathways and other physiological processes, and its potential as a therapeutic agent for various diseases is an exciting area of research that warrants further investigation.
Synthesemethoden
The synthesis of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is achieved through a multistep process that involves the use of various chemical reagents and techniques. The starting material for the synthesis is cinnamaldehyde, which is reacted with an amine to form the corresponding imine. This imine is then reduced to the amine, which is further reacted with an ester to form the final product, methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for imaging, as a potential drug candidate for the treatment of cancer and other diseases, and as a tool for studying the mechanisms of cellular signaling pathways.
Eigenschaften
IUPAC Name |
methyl 7-[[(E)-3-phenylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNKTLSGZPFXIE-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

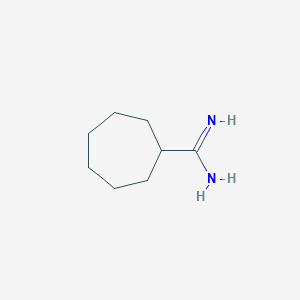
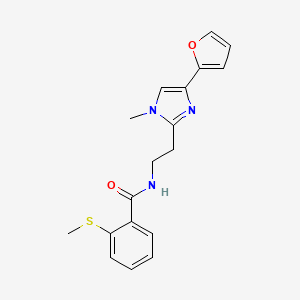
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)
![2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2391921.png)
![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)

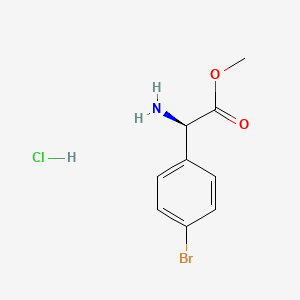

![N,1-dibenzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391931.png)

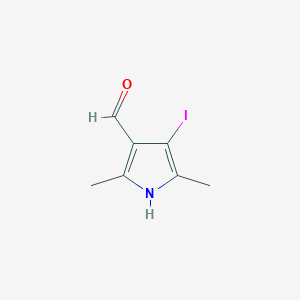

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)
